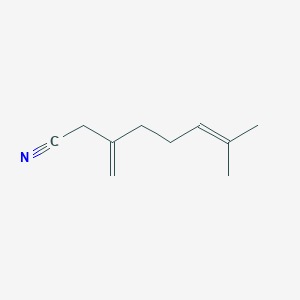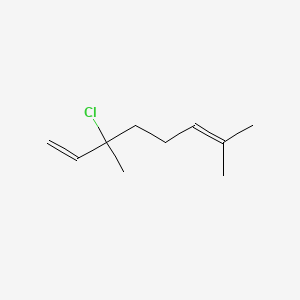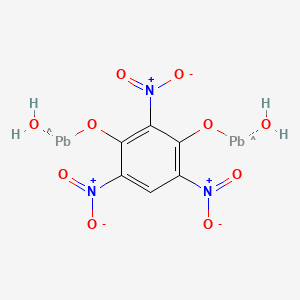
Benz(c)acridine-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz©acridine-7-carbonitrile is a chemical compound with the molecular formula C18H10N2 It is known for its unique structure, which includes a fused benzene and acridine ring system with a nitrile group at the 7th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz©acridine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobiphenyl with phthalic anhydride, followed by cyclization and subsequent introduction of the nitrile group. The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of Benz©acridine-7-carbonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benz©acridine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benz©acridine-7-carboxylic acid, while reduction may yield benz©acridine-7-amine.
Aplicaciones Científicas De Investigación
Benz©acridine-7-carbonitrile has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including anti-tumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benz©acridine-7-carbonitrile involves its interaction with biological molecules. It can intercalate into DNA, disrupting the normal function of the DNA and leading to cell death. This property makes it a potential candidate for anti-cancer therapies. The molecular targets include DNA and related enzymes, and the pathways involved are those related to DNA replication and repair.
Comparación Con Compuestos Similares
Similar Compounds
Benz©acridine: Similar structure but lacks the nitrile group.
Acridine: A simpler structure with only the acridine ring system.
Phenanthridine: Another nitrogen-containing polycyclic aromatic compound.
Uniqueness
Benz©acridine-7-carbonitrile is unique due to the presence of the nitrile group, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Propiedades
Número CAS |
3123-27-1 |
|---|---|
Fórmula molecular |
C18H10N2 |
Peso molecular |
254.3 g/mol |
Nombre IUPAC |
benzo[c]acridine-7-carbonitrile |
InChI |
InChI=1S/C18H10N2/c19-11-16-14-7-3-4-8-17(14)20-18-13-6-2-1-5-12(13)9-10-15(16)18/h1-10H |
Clave InChI |
QEKSMGPWTCRUMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-tert-Butyl-3-iodo-4,5-dioxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridin-2-olate](/img/structure/B13746613.png)
![1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene](/img/structure/B13746619.png)



